molecular formula C13H13N3O3 B10972001 {[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid

{[1-(4-methylbenzyl)-1H-pyrazol-3-yl]amino}(oxo)acetic acid

Cat. No.: B10972001
M. Wt: 259.26 g/mol
InChI Key: FSNXQMIOLRMSNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID is a complex organic compound that features a pyrazole ring substituted with a 4-methylbenzyl group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID typically involves the reaction of 1-(4-methylbenzyl)-1H-pyrazol-3-amine with glyoxylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as condensation, cyclization, and purification to obtain the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Glyoxylic Acid: Shares the oxoacetic acid moiety but lacks the pyrazole and benzyl groups.

    Indole Derivatives: Similar in terms of aromaticity and potential biological activity but differ in structure.

Uniqueness

2-{[1-(4-METHYLBENZYL)-1H-PYRAZOL-3-YL]AMINO}-2-OXOACETIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a 4-methylbenzyl group and an amino group makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

2-[[1-[(4-methylphenyl)methyl]pyrazol-3-yl]amino]-2-oxoacetic acid

InChI

InChI=1S/C13H13N3O3/c1-9-2-4-10(5-3-9)8-16-7-6-11(15-16)14-12(17)13(18)19/h2-7H,8H2,1H3,(H,18,19)(H,14,15,17)

InChI Key

FSNXQMIOLRMSNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NC(=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.